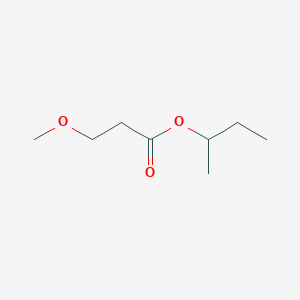
Butan-2-yl 3-methoxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butan-2-yl 3-methoxypropanoate is an organic ester compound. Esters are typically derived from an acid (usually carboxylic acid) and an alcohol. This particular compound features a butan-2-yl group attached to a 3-methoxypropanoate moiety. Esters are known for their pleasant fragrances and are often used in flavorings and perfumes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butan-2-yl 3-methoxypropanoate can be synthesized through the esterification reaction between butan-2-ol and 3-methoxypropanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Butan-2-ol+3-methoxypropanoic acidH2SO4Butan-2-yl 3-methoxypropanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Butan-2-yl 3-methoxypropanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into butan-2-ol and 3-methoxypropanoic acid.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide (NaOCH₃) or sulfuric acid (H₂SO₄).
Major Products Formed
Hydrolysis: Butan-2-ol and 3-methoxypropanoic acid.
Reduction: Butan-2-ol and 3-methoxypropanol.
Transesterification: A new ester and alcohol, depending on the reactants used.
Aplicaciones Científicas De Investigación
Butan-2-yl 3-methoxypropanoate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer chemistry.
Mecanismo De Acción
The mechanism of action of butan-2-yl 3-methoxypropanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, releasing butan-2-ol and 3-methoxypropanoic acid. These products can then participate in various metabolic pathways. The molecular targets and pathways involved depend on the specific biological context and the presence of relevant enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Butyl acetate: Another ester with a pleasant fragrance, commonly used in perfumes and flavorings.
Ethyl 3-methoxypropanoate: Similar structure but with an ethyl group instead of butan-2-yl.
Methyl 3-methoxypropanoate: Similar structure but with a methyl group instead of butan-2-yl.
Uniqueness
Butan-2-yl 3-methoxypropanoate is unique due to its specific combination of the butan-2-yl group and the 3-methoxypropanoate moiety. This combination imparts distinct physical and chemical properties, such as its boiling point, solubility, and reactivity, making it suitable for specific applications in various fields.
Propiedades
Número CAS |
112032-50-5 |
|---|---|
Fórmula molecular |
C8H16O3 |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
butan-2-yl 3-methoxypropanoate |
InChI |
InChI=1S/C8H16O3/c1-4-7(2)11-8(9)5-6-10-3/h7H,4-6H2,1-3H3 |
Clave InChI |
VBYMWZHONSTKTK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC(=O)CCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[2-(Methylsulfanyl)ethyl]-9H-fluorene](/img/structure/B14312161.png)
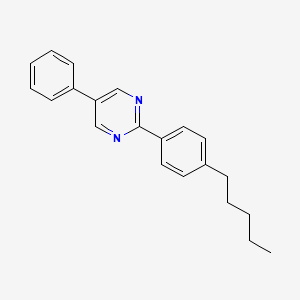
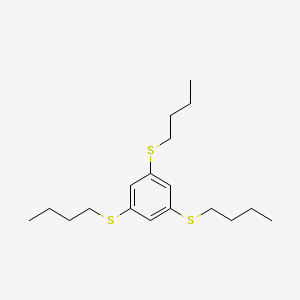
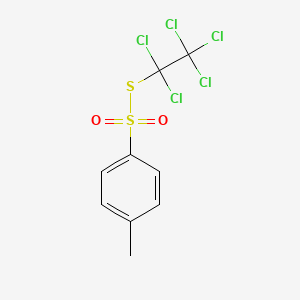
![N-[(2-chloro-5-nitrophenyl)methylidene]methanesulfonamide](/img/structure/B14312199.png)

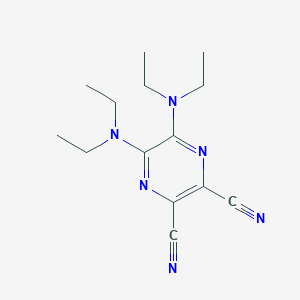

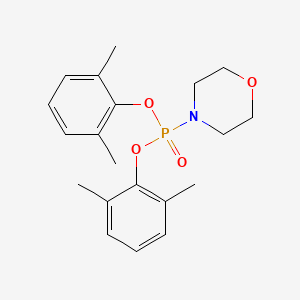
![Benzene, [(1-phenylbutoxy)methyl]-](/img/structure/B14312227.png)

![1-[(4-Tert-butyl-2,6-dimethylphenyl)methyl]piperazine](/img/structure/B14312229.png)
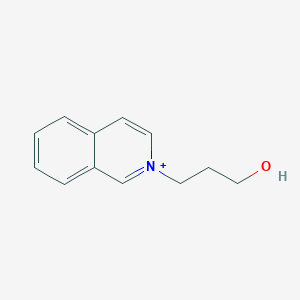
![N-{4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]phenyl}acetamide](/img/structure/B14312247.png)
